2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride
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Overview
Description
2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2-chloro-5-fluoro-4-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3) are used under controlled conditions to introduce additional substituents on the benzene ring.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Substituted Benzenes: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylbenzenesulfonyl chloride
- 4-Bromo-2-methylbenzenesulfonyl chloride
- 2,4-Dimethylbenzenesulfonyl chloride
Uniqueness
2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. These electron-withdrawing groups enhance the compound’s reactivity and influence its chemical behavior, making it a valuable reagent in various synthetic applications.
Properties
Molecular Formula |
C7H5Cl2FO2S |
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Molecular Weight |
243.08 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-2-5(8)7(3-6(4)10)13(9,11)12/h2-3H,1H3 |
InChI Key |
CKEKSLRXVXZLBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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